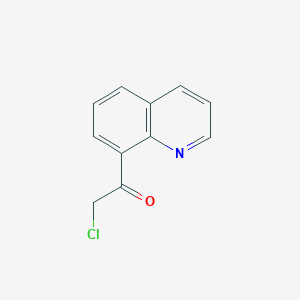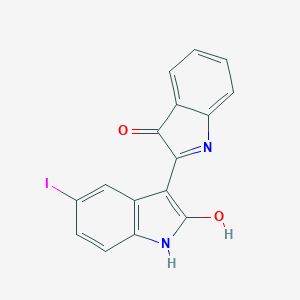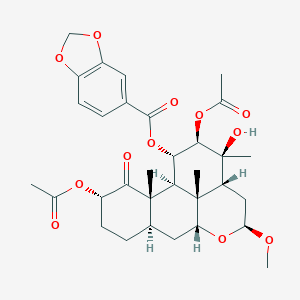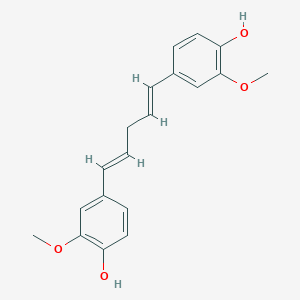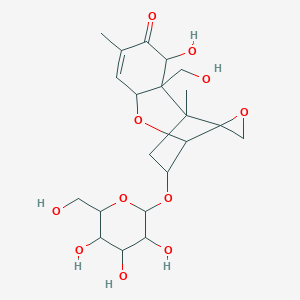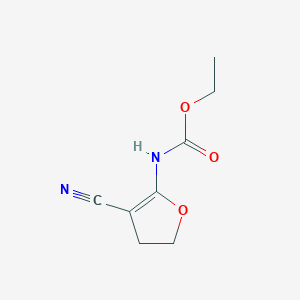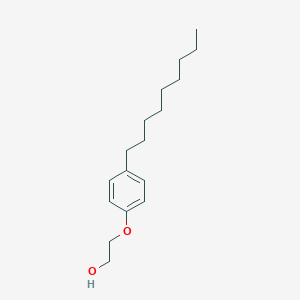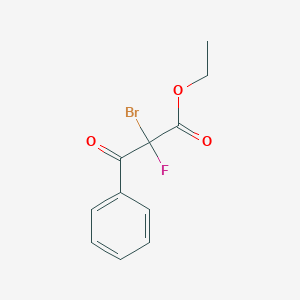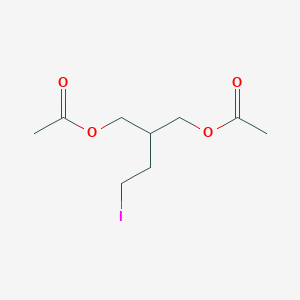
1,3-丙二醇,2-(2-碘乙基)-,二乙酸酯
描述
The compound "1,3-Propanediol, 2-(2-iodoethyl)-, diacetate" appears to be related to a class of chemicals that include 1,3-propanediol derivatives. These derivatives are of interest due to their potential applications in the synthesis of enantiomerically pure compounds, which are valuable in the pharmaceutical industry and materials science. The papers provided discuss the synthesis and enantioselective reactions of similar diacetates of 1,3-propanediol.
Synthesis Analysis
In the first paper, the synthesis involves the enantioselective saponification of diacetates of meso-2-nitro-1,3-propanediols using pig-liver esterase (PLE) to yield monoacetates with high enantiomeric excess . This indicates that enzymes such as PLE can be used to selectively hydrolyze one ester group in a diacetate, which is a crucial step in the synthesis of enantiomerically pure derivatives.
Molecular Structure Analysis
The absolute configuration of the enantiomers produced in these reactions can be determined through methods such as X-ray crystallography, as demonstrated in the third paper . This technique allows researchers to establish the stereochemistry of the synthesized compounds, which is essential for understanding their potential interactions in biological systems.
Chemical Reactions Analysis
The papers discuss the use of the synthesized monoacetates for further chemical transformations. For instance, the monoacetates can undergo elimination reactions to yield derivatives of nitro-allylic alcohols, which can then participate in diastereoselective Michael additions or SN2' substitutions . These reactions are important for the construction of complex, chiral molecules.
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of "1,3-Propanediol, 2-(2-iodoethyl)-, diacetate," they do provide insight into the properties of related compounds. For example, the enantioselectivity of the hydrolysis reaction is influenced by the structure of the aryl moiety in 2-aryl-1,3-propanediol diacetates . This suggests that the physical properties such as solubility, melting point, and boiling point, as well as chemical properties like reactivity and stability, could be tailored by modifying the substituents on the 1,3-propanediol backbone.
科学研究应用
生物技术生产和下游加工
1,3-丙二醇 (1,3-PD) 是一种具有广泛应用的关键化学品,尤其是在聚酯、聚醚和聚氨酯的生产中。由于其环境和经济效益,1,3-PD 的生物技术生产备受关注。生物生产的 1,3-PD 的下游加工(包括从发酵液中分离)至关重要,因为它对总生产成本有重大影响。已经探索了蒸发、蒸馏、膜过滤和液-液萃取等各种方法来回收和纯化 1,3-PD,突出了在这些过程中提高效率和降低能耗的必要性 (Xiu & Zeng, 2008).
用于增强生产的基因工程
已经探索了使用经过基因工程改造的微生物来克服自然限制并提高从甘油中生产 1,3-PD 的方法。通过诱变和基因工程等技术改造基因组,已经开发出丁酸梭菌和肺炎克雷伯菌等菌株,以实现更高的产量和生产率,解决代谢物抑制和天然生产率低等挑战 (Yang et al., 2018).
微生物生产和菌株耐受性
对解糖哈拉纳菌亚种等微生物菌株的研究。解糖菌显示了 1,3-PD 生产的优化条件,表明改进的生物技术生产方法的潜力。该研究表明 1,3-PD 与氢气生产之间存在反比相关性,研究结果表明初始高乙酸盐浓度可以稍微降低 1,3-PD 浓度,但不会显着影响产量 (Kivistö, Santala, & Karp, 2012).
1,3-PD 生产的新途径
已经证明使用非天然途径有效微生物生产 1,3-PD,显示出使用多种碳水化合物作为原料的巨大潜力。通过在大肠杆菌中建立一条不需要昂贵辅因子的非天然 1,3-PD 合成途径,研究人员为具有成本效益和多功能的生产工艺开辟了新途径 (Li et al., 2021).
化学合成和有机反应
对涉及 1,3-丙二醇衍生物的化学合成路线的研究导致了新型有机反应的开发。例如,2-(酰基亚甲基)丙二醇二乙酸酯已显示在酸性条件下容易环化产生呋喃,并在钯催化下与伯胺反应生成 1,2,4-三取代吡咯。此类进展突出了 1,3-丙二醇衍生物在合成复杂有机分子中的多功能性 (Friedrich, Wächtler, & Meijere, 2002).
安全和危害
属性
IUPAC Name |
[2-(acetyloxymethyl)-4-iodobutyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15IO4/c1-7(11)13-5-9(3-4-10)6-14-8(2)12/h9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRUXHDMYDKKTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CCI)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15IO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70155394 | |
| Record name | 1,3-Propanediol, 2-(2-iodoethyl)-, diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70155394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Propanediol, 2-(2-iodoethyl)-, diacetate | |
CAS RN |
127047-77-2 | |
| Record name | 1,3-Propanediol, 2-(2-iodoethyl)-, 1,3-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127047-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BRL-47539 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127047772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediol, 2-(2-iodoethyl)-, diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70155394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-iodoethyl)-1,3-propanediol diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.120 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BRL-47539 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGI04T2ZSI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



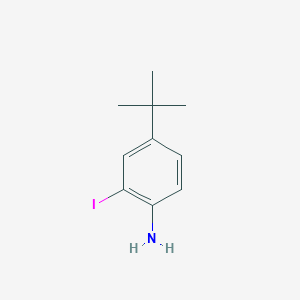
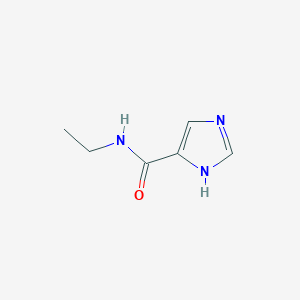

![(4S)-4-amino-5-[[(2S)-4-amino-2-(3-hydroxydodecanoylamino)-4-oxobutanoyl]-(1,1-dimethoxy-4-methylpentan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B143969.png)
